molecular formula C9H11BrClNO B1448431 (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride CAS No. 1461704-70-0

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Cat. No. B1448431
CAS RN: 1461704-70-0
M. Wt: 264.54 g/mol
InChI Key: JQVFNSHVPPEZFW-UHFFFAOYSA-N
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Description

“(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1461704-70-0 . It has a molecular weight of 264.55 . This compound is available in powder form .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been recognized for their potential in cancer therapy due to their ability to inhibit cell growth in various cancer cell lines. For instance, certain substituted benzofurans have shown dramatic anticancer activities . The structure of benzofuran is a key factor in its bioactivity, and modifications to this structure can enhance its therapeutic potential .

Antimicrobial Properties

The antimicrobial activity of benzofuran compounds is significant, especially when the substituent on the 4-position contains halogens or hydroxyl groups . This property makes them suitable for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.

Anti-Hepatitis C Virus Activity

Benzofuran derivatives have shown promise as potential therapeutic drugs for hepatitis C. The discovery of novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity highlights the potential of these compounds in antiviral therapy .

Antioxidative Properties

Many benzofuran compounds exhibit strong antioxidative activities. This property is crucial because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Benzofuran derivatives could be used to develop antioxidative therapies .

Safety And Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVFNSHVPPEZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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